molecular formula C24H31N3O2S B2578191 3-cyclohexyl-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea CAS No. 851937-20-7

3-cyclohexyl-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea

Cat. No. B2578191
CAS RN: 851937-20-7
M. Wt: 425.59
InChI Key: LOVPELOKAYYJTQ-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative, which contains a cyclohexyl group, a furan ring, and a methoxy-substituted indole ring . Thiourea derivatives are known for their diverse biological activities, and the presence of the indole ring could imply potential pharmacological properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar thiourea group and the methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

Antioxidant Potential

Indole compounds have also been explored for their antioxidant activity. For instance:

These are just a few examples, but indole derivatives continue to be an exciting area of research with diverse biological activities. Their potential extends beyond antiviral and antioxidant properties, encompassing anti-inflammatory, anticancer, anti-HIV, antimicrobial, and other therapeutic avenues. Researchers are actively exploring novel applications, and the indole scaffold remains a valuable platform for drug development and discovery . If you’d like further details on specific applications or additional examples, feel free to ask! 😊

properties

IUPAC Name

3-cyclohexyl-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-17-21(22-15-19(28-2)10-11-23(22)25-17)12-13-27(16-20-9-6-14-29-20)24(30)26-18-7-4-3-5-8-18/h6,9-11,14-15,18,25H,3-5,7-8,12-13,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVPELOKAYYJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea

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